molecular formula C12H19N3O2 B11723171 2-morpholin-4-yl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

2-morpholin-4-yl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

Katalognummer: B11723171
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: OEXIMSYTAURGGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-morpholin-4-yl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a morpholine ring and a pyrazole ring, which are connected through an ethanone linker. The molecular formula of this compound is C13H20N2O2, and it has a molecular weight of 236.31 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with morpholine in the presence of an appropriate catalyst. The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2-morpholin-4-yl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-morpholin-4-yl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-morpholin-4-yl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-morpholin-4-yl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a morpholine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H19N3O2

Molekulargewicht

237.30 g/mol

IUPAC-Name

2-morpholin-4-yl-1-(1,3,5-trimethylpyrazol-4-yl)ethanone

InChI

InChI=1S/C12H19N3O2/c1-9-12(10(2)14(3)13-9)11(16)8-15-4-6-17-7-5-15/h4-8H2,1-3H3

InChI-Schlüssel

OEXIMSYTAURGGD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C)C(=O)CN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.